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Hexahydronaphthalene

Cat. No.: B12109599
M. Wt: 134.22 g/mol
InChI Key: YFCFOZJMGWBVFX-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Considerations of Hexahydronaphthalene

This compound is commonly known by several names, reflecting its structural relationship to naphthalene (B1677914) and its bicyclic nature. The most prevalent IUPAC-accepted name is decahydronaphthalene (B1670005) , and it is also referred to as bicyclo[4.4.0]decane wikipedia.orgucla.edudalalinstitute.com. The molecular formula for this compound is C₁₀H₁₄, with a molecular weight of approximately 134.22 g/mol lookchem.comnih.govplantaedb.com.

A crucial aspect of this compound chemistry is its existence as stereoisomers, specifically cis and trans forms, arising from the fusion of the two cyclohexane (B81311) rings. These isomers are not interconvertible through simple bond rotation and are therefore classified as diastereomers chemistrysteps.com.

cis-Hexahydronaphthalene (cis-Decalin): In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the fused ring system. This isomer possesses a two-fold rotational symmetry axis and is chiral, although it lacks a chiral center. Unlike its trans counterpart, cis-hexahydronaphthalene can undergo a ring flip wikipedia.orgchemistrysteps.com.

trans-Hexahydronaphthalene (trans-Decalin): The trans isomer features bridgehead hydrogen atoms on opposite sides of the fused ring system. This configuration leads to a more stable conformation due to reduced steric strain, making it energetically favorable over the cis isomer. The trans isomer is conformationally locked and cannot undergo a ring flip wikipedia.orgchemistrysteps.comyale.edu. The trans isomer is generally considered more stable by approximately 2.7 kcal/mol compared to the cis isomer yale.edu.

Table 1: Key Properties and Isomeric Forms of this compound

Property/Isomer1,2,3,4,5,8-Hexahydronaphthalene (B13829486)cis-Hexahydronaphthalene (cis-Decalin)trans-Hexahydronaphthalene (trans-Decalin)
IUPAC Name 1,2,3,4,5,8-Hexahydronaphthalenecis-Decahydronaphthalenetrans-Decahydronaphthalene
Common Name This compoundcis-Decalintrans-Decalin
Molecular Formula C₁₀H₁₄C₁₀H₁₈C₁₀H₁₈
Molecular Weight ( g/mol ) 134.22138.25138.25
Boiling Point (°C) 209.6 (at 760 mmHg) lookchem.com~195 wikipedia.org~187 wikipedia.orgucla.edu
Melting Point (°C) -27 lookchem.com-43.5 wikipedia.org-30.5 wikipedia.org
Density (g/cm³) 0.94 lookchem.com0.896 wikipedia.org0.869 wikipedia.org
Stability -Less stableMore stable
Conformational Mobility -Can undergo ring flipCannot undergo ring flip

Note: While "this compound" is often used generically, specific positional isomers like 1,2,3,4,5,8-hexahydronaphthalene have distinct properties. The cis/trans isomerism primarily applies to decahydronaphthalene (fully saturated bicyclo[4.4.0]decane), which is often implied when discussing the this compound scaffold in broader contexts.

Significance as a Fundamental Bicyclic Scaffold in Organic Chemistry

The this compound (or decalin) framework serves as a cornerstone in organic synthesis due to its rigid, bicyclic structure, which can be readily modified and functionalized. This scaffold is frequently employed in the construction of complex natural products and pharmacologically active compounds, offering a defined three-dimensional orientation for substituents nih.govontosight.aiacs.orgnih.govrsc.org.

Research Findings and Applications:

Synthesis of Complex Molecules: The decalin core is a common feature in many sesquiterpenoids, a class of natural products with diverse biological activities rsc.orgwikipedia.org. For instance, research has explored the synthesis of cadinane-type sesquiterpenoids, which incorporate the this compound skeleton rsc.orgwikipedia.org. Furthermore, the this compound moiety has been a target in the total synthesis of complex molecules like the hypocholesterolemic agent compactin (ML-236B) acs.org.

Drug Discovery and Medicinal Chemistry: The this compound scaffold is recognized as a "privileged fragment" in medicinal chemistry. Its rigid structure allows for precise positioning of functional groups, which is critical for achieving high affinity and selectivity for biological targets mdpi.comresearchgate.net. It has been utilized in the design of inhibitors for protein-protein interactions, such as those targeting the Mcl-1/BimBH3 interaction, where analogs of this compound have shown promising activity nih.gov. Additionally, compounds featuring the this compound substructure have been investigated as ligands for hepatic organic anion transporting polypeptides (OATPs), playing a role in drug disposition and liver function acs.orgnih.gov.

Stereochemical Control: The inherent stereochemistry of the fused rings in this compound isomers is crucial. Synthetic strategies often leverage the cis or trans nature of the decalin core to control the stereochemistry of newly introduced functional groups, enabling the synthesis of enantiomerically pure compounds yale.edunih.gov. Diels-Alder reactions are a common method for constructing the this compound ring system with controlled stereochemistry nih.govacs.org.

Intermediate in Chemical Synthesis: Beyond being a final structural component, this compound derivatives serve as valuable intermediates. For example, this compound-1,3(2H,4H)-dione has been explored as an intermediate in the synthesis of complex organic molecules and has shown potential biological activities, including anticancer and anti-inflammatory effects .

The versatility of the this compound scaffold lies in its ability to be functionalized at various positions, leading to a wide array of derivatives with tailored chemical and biological properties. Its presence in numerous biologically active natural products and its utility in synthetic strategies underscore its enduring importance in chemical research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B12109599 Hexahydronaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,3,4,4a,8a-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

YFCFOZJMGWBVFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC=CC2C1

Origin of Product

United States

Synthetic Methodologies for Hexahydronaphthalene Scaffolds

Classical Cycloaddition Approaches

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a cornerstone in the synthesis of six-membered rings, including the hexahydronaphthalene framework. These methods are celebrated for their ability to form multiple carbon-carbon bonds in a single step with high stereochemical fidelity.

Diels-Alder Reactions and their Stereochemical Control for this compound Formation

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene. This reaction is highly valued for its concerted mechanism, which leads to predictable stereochemical outcomes. The relative stereochemistry of substituents on both the diene and dienophile is preserved in the cyclohexene (B86901) product, which can then be further elaborated to form this compound derivatives. For instance, a cis-dienophile will yield a cis-substituted cyclohexene ring, while a trans-dienophile leads to a trans-substituted product wikipedia.orgnih.govnih.gov.

Furthermore, the stereochemical outcome is influenced by the diene's conformation and the orientation of substituents during the transition state. The endo rule often dictates that substituents on the dienophile tend to orient themselves towards the diene's π system in the transition state, leading to the endo adduct as the kinetic product, especially in intramolecular reactions or when electron-withdrawing groups are present on the dienophile wikipedia.orgnih.gov. The ability to control these stereochemical aspects makes the Diels-Alder reaction a powerful tool for synthesizing complex this compound structures with defined absolute and relative configurations sci-hub.se.

Dehydro-Diels-Alder Reaction Pathways in this compound Synthesis

The dehydro-Diels-Alder (DDA) reaction, and its more specific variant, the hexadehydro-Diels-Alder (HDDA) reaction, involves the cycloaddition of alkynes and diynes. These reactions typically proceed via a [4+2] cycloaddition mechanism, often generating a benzyne (B1209423) intermediate wikipedia.orgencyclopedia.pubwikipedia.org. This highly reactive benzyne species is then rapidly trapped by a suitable nucleophile or undergoes further transformations to yield substituted aromatic or polycyclic aromatic compounds wikipedia.orgnih.govencyclopedia.pub. While related to the Diels-Alder reaction and offering efficient routes to complex cyclic systems, the HDDA and related DDA reactions, as described in the literature, primarily lead to aromatic products rather than saturated this compound scaffolds. Their utility in directly forming the saturated bicyclic system of this compound is less direct compared to classical Diels-Alder approaches.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis has revolutionized organic synthesis, enabling novel bond formations and functionalizations that were previously inaccessible. For this compound synthesis, these methods primarily focus on C-H bond activation and functionalization strategies.

Regioselective C–H Bond Functionalization Strategies

Transition metal-catalyzed C–H bond functionalization offers a highly atom- and step-economic approach by directly transforming inert C–H bonds into valuable carbon-carbon or carbon-heteroatom bonds rsc.orgrsc.org. The success of these methods hinges on achieving high regioselectivity, which is often directed by the presence of specific functional groups acting as directing groups, or by inherent electronic and steric biases within the substrate rsc.orgbeilstein-journals.org. While C–H functionalization strategies are broadly applied to various organic molecules, specific literature examples detailing the direct synthesis of this compound scaffolds via general C–H functionalization strategies are not prominently featured in the provided search results. The focus tends to be on the functionalization of aromatic systems or the synthesis of heterocycles.

Rhodium(III)-Catalyzed Approaches to this compound Derivatives

Rhodium(III) catalysis, particularly in C–H activation, has emerged as a powerful tool for constructing complex molecular architectures sci-hub.senih.govnih.govresearchgate.netnii.ac.jpresearchgate.net. Rhodium catalysts, often in conjunction with directing groups, can mediate regioselective functionalization of C–H bonds, leading to annulation and cross-coupling reactions. However, the literature predominantly showcases Rh(III)-catalyzed reactions for the synthesis of nitrogen-containing heterocycles (e.g., indoles, isoquinolines), biaryls, and other complex aromatic or π-conjugated systems sci-hub.senih.govresearchgate.netnii.ac.jpresearchgate.net. Direct applications of Rh(III)-catalyzed C–H activation specifically for the synthesis of saturated this compound frameworks are not extensively detailed in the provided search results.

Reductive Cyclization Processes

Reductive cyclization offers a versatile pathway to construct cyclic molecules, including this compound derivatives, often through intramolecular carbon-carbon bond formation mediated by reducing agents. Samarium diiodide (SmI₂) has proven to be a particularly effective reagent for such transformations.

SmI₂ is a mild, single-electron transfer (SET) reducing agent that can generate radical anions or radicals from carbonyl compounds. These intermediates can then undergo intramolecular cyclization onto an adjacent π system, such as an arene or alkene, followed by protonation to yield dearomatized or reduced cyclic products mdpi.comwikipedia.org. Specifically, the samarium diiodide-promoted reductive cyclization of γ-aryl ketones has been employed to access 7-oxy-1,2,3,4,6,8a-hexahydronaphthalene derivatives encyclopedia.pubsemanticscholar.org. This process typically involves the formation of a samarium ketyl intermediate, which then adds to the aromatic ring, leading to dearomatization and cyclization. This methodology allows for the stereoselective synthesis of substituted this compound structures, often without contamination from regioisomeric products encyclopedia.pubsemanticscholar.org.

Table 1: Samarium Diiodide (SmI₂) Mediated Reductive Cyclization for this compound Synthesis

Precursor TypeKey Reaction StepTypical Product ClassNotes on Yield/StereochemistryReferences
γ-Aryl Ketones (with p-substituents)SmI₂-promoted reductive cyclization via ketyl intermediate, followed by protonation7-oxy-1,2,3,4,6,8a-hexahydronaphthalene derivatives (e.g., with acetoxy, alkoxy, siloxy)"Decent yields" reported; stereoselective access to substituted hexahydro-, octahydro-, or decahydronaphthalene (B1670005) derivatives is possible. Specific quantitative yields are not detailed in the provided snippets. encyclopedia.pubsemanticscholar.org

While other reductive cyclization methods exist, such as those involving radical intermediates or different reducing agents, the SmI₂-mediated pathway stands out for its efficiency and stereochemical control in forming the this compound core from appropriately substituted precursors.

Compound List:

this compound

Samarium diiodide (SmI₂)

Reaction Mechanisms and Chemical Transformations of Hexahydronaphthalene

Oxidation Reactions of Hexahydronaphthalene Derivatives

Oxidation reactions of this compound derivatives can target either the aromatic or the saturated portion of the molecule, depending on the reagents and conditions employed. Catalytic oxidation often focuses on the degradation of the aromatic ring, while other reagents can selectively oxidize the aliphatic part. For instance, the thermal catalytic oxidation of chlorinated naphthalene (B1677914) derivatives over anatase TiO₂ nanomaterials proceeds via attack by reactive oxygen species, leading to naphthalene-ring and single-benzene-ring products. nih.gov

A variety of reagents can be utilized to achieve specific oxidative transformations of this compound derivatives. The choice of reagent is critical for controlling the selectivity of the reaction.

Catalytic Oxidation : Systems like iron(III) TAML (tetraamido macrocyclic ligand) activators with hydrogen peroxide are effective for the oxidative degradation of the naphthalene core in aqueous solutions. nih.gov This process typically involves electron transfer and leads to the formation of naphthoquinones, which are then further degraded. nih.gov Similarly, thermal catalytic oxidation using nanomaterials like anatase TiO₂ can lead to the cleavage of the naphthalene ring through the action of nucleophilic and electrophilic oxygen species on the catalyst's surface. nih.gov

Epoxidation : The double bond within the saturated ring of a this compound derivative can be selectively oxidized to an epoxide. A common reagent for this transformation is meta-chloroperbenzoic acid (MCPBA). mdpi.com The stereoselectivity of this reaction is often dictated by steric hindrance, with the epoxidizing agent attacking the less hindered face of the double bond. mdpi.com

Table 1: Reagents for Oxidation of Naphthalene and Related Derivatives

Reaction Type Reagent Substrate Scope Key Products
Catalytic Oxidation Iron(III) TAML / H₂O₂ Naphthalene, Polycyclic Arenes Naphthoquinones, Ring-opened fragments nih.gov
Thermal Catalytic Oxidation Anatase TiO₂ Octachloronaphthalene Chloronaphthols, Ring-opened products nih.gov
Epoxidation m-CPBA Alkenes (e.g., in this compound-imides) Epoxides mdpi.com

Reduction Reactions of this compound Derivatives

Reduction reactions are crucial for modifying functional groups and controlling the stereochemistry of the saturated portion of this compound derivatives. A significant focus in this area is the reduction of α,β-unsaturated carbonyl systems, which are common intermediates in the synthesis of complex molecules containing the this compound core.

Achieving high stereoselectivity is often a primary goal in the reduction of this compound derivatives, particularly in the synthesis of natural products and pharmaceuticals. collectionscanada.ca This is accomplished through various catalytic methods.

Organocatalytic Transfer Hydrogenation : Chiral imidazolidinone catalysts can facilitate the enantioselective transfer hydrogenation of cyclic enones using a Hantzsch ester as the hydrogen source. princeton.edu This biomimetic activation strategy allows for the highly selective reduction of the C=C double bond in α,β-unsaturated systems. princeton.edu

Asymmetric Conjugate Reduction : Chiral catalysts, such as those derived from copper hydride with nonracemic phosphine (B1218219) ligands (e.g., JOSIPHOS, SEGPHOS), are highly effective for the enantioselective 1,4-reduction of α,β-disubstituted enoates. organic-chemistry.org Similarly, chiral phosphoric acids have been used to catalyze the conjugate transfer hydrogenation of α,β-unsaturated ketones with high enantioselectivity. organic-chemistry.org

Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs) and ene reductases, offer an excellent platform for the stereoselective reduction of ketones and alkenes. mdpi.combohrium.com Whole-cell biocatalysts can be engineered to perform specific reductions with high yields and diastereomeric excess, as demonstrated in the reduction of (R)-carvone to (2R,5R)-dihydrocarvone. bohrium.comresearchgate.net

Table 2: Catalysts for Stereoselective Reduction of Cyclic Enones

Catalyst Type Example Catalyst / System Reaction Type Key Feature
Organocatalyst Chiral Imidazolidinone Transfer Hydrogenation Enantioselective reduction of cyclic enones princeton.edu
Metal Catalyst (BDP)CuH / JOSIPHOS Conjugate Reduction High efficiency and enantioselectivity for 1,4-reductions organic-chemistry.org
Brønsted Acid Chiral Phosphoric Acid (TRIP) Conjugate Transfer Hydrogenation Highly enantioselective reduction of α,β-unsaturated ketones organic-chemistry.org
Biocatalyst Ene Reductases (e.g., NostocER1) C=C bond bio-reduction High stereoselectivity and yields in whole-cell systems bohrium.com

Substitution Reactions of this compound Compounds

Substitution reactions on the this compound skeleton can occur at either the sp²-hybridized carbons of the aromatic ring or the sp³-hybridized carbons of the saturated ring. The mechanisms governing these reactions are fundamentally different.

Nucleophilic Aromatic Substitution (SNAr) : The aromatic ring of a this compound derivative is generally electron-rich and resistant to nucleophilic attack. However, if the ring is substituted with strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a suitable leaving group (e.g., a halide), it becomes activated towards SNAr. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The rate-determining step is typically the initial attack by the nucleophile. masterorganicchemistry.com

Nucleophilic Aliphatic Substitution (SN1 and SN2) : The saturated portion of the this compound ring system undergoes nucleophilic substitution via the classical SN1 and SN2 pathways. organic-chemistry.org

SN2 Mechanism : This is a single-step, concerted process where the nucleophile attacks the carbon center from the side opposite to the leaving group. organic-chemistry.orgyoutube.com This "backside attack" results in an inversion of the stereochemical configuration at the reaction center. The reaction is favored for primary and secondary substrates and is sensitive to steric hindrance. youtube.com

SN1 Mechanism : This is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. organic-chemistry.orgyoutube.com This planar intermediate is then rapidly attacked by the nucleophile from either face, often leading to a racemic or partially racemized mixture of products. This pathway is favored for tertiary substrates and is prone to carbocation rearrangements. youtube.com

Ring-Opening and Rearrangement Mechanisms

This compound derivatives can undergo ring-opening and rearrangement reactions, particularly when reactive intermediates like epoxides or carbocations are formed.

Epoxide Ring-Opening : Epoxides derived from the cyclohexene (B86901) portion of this compound are susceptible to ring-opening by nucleophiles due to their inherent ring strain. libretexts.org The reaction can be catalyzed by either acid or base.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom in a process with SN1-like character. libretexts.orgkhanacademy.org

Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to the opening of the ring. libretexts.org In both cases, the reaction typically results in a trans arrangement of the nucleophile and the hydroxyl group. libretexts.org

Carbocation Rearrangements : When a carbocation is formed on the saturated ring of a this compound derivative (e.g., during an SN1 reaction), it can undergo rearrangement to form a more stable carbocation. masterorganicchemistry.com These rearrangements occur through 1,2-hydride or 1,2-alkyl shifts. masterorganicchemistry.com While the six-membered ring itself is not strained, rearrangements like ring expansions can occur in derivatives with adjacent strained rings (e.g., a cyclobutane (B1203170) fused to the this compound core). chemistrysteps.comyoutube.com The driving force for such rearrangements is the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.com Chiral Brønsted acids can also mediate asymmetric rearrangement reactions, providing a pathway to enantioenriched molecules. nih.govrsc.orgresearchgate.net

Retro-Aldol Ring Opening

The retro-aldol reaction is the reverse of the aldol (B89426) condensation and serves as a method for cleaving carbon-carbon bonds. chempedia.infokhanacademy.org In the context of this compound derivatives, this reaction can be strategically employed for ring-opening. The process is typically initiated under basic conditions and requires a β-hydroxy carbonyl moiety within the ring system. youtube.comusask.ca

The mechanism commences with the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is followed by the cleavage of the carbon-carbon bond between the α- and β-carbons (relative to the carbonyl group), which is facilitated by the formation of an enolate. The result is a ring-opened dicarbonyl compound. organicchemistrytutor.com The reversibility of the aldol reaction means that by manipulating reaction conditions, the equilibrium can be shifted to favor the ring-opened product. youtube.comorganicchemistrytutor.com This transformation can be a crucial step in synthetic pathways that require the modification of the core bicyclic structure.

Alkene Migration Phenomena

Alkene migration, or isomerization, within the this compound scaffold involves the shift of the double bond to a different position. This process is typically catalyzed by either acid or base and is driven by the formation of a more thermodynamically stable alkene. The relative stability of the various octalin isomers is a key determinant of the reaction outcome.

Generally, more substituted alkenes are more stable than less substituted ones. Therefore, under thermodynamic control (e.g., higher temperatures, longer reaction times), a double bond in a this compound system will tend to migrate to a position where it is more substituted. For instance, an exo-cyclic double bond might isomerize to a more stable endo-cyclic position. The stability of fused ring systems like decalin (the fully saturated analogue) is well-studied, with the trans-fused isomer being significantly more stable than the cis-fused isomer due to fewer steric interactions. chemistrysteps.commasterorganicchemistry.com This inherent strain and steric environment within the this compound framework influences the preferred position of the double bond during isomerization.

Aromatization Pathways of this compound Derivatives

The conversion of the this compound ring system into naphthalene is a dehydrogenation process that results in a fully aromatic structure. This transformation is a powerful tool in synthesis, often used to create substituted naphthalene derivatives from alicyclic precursors. nih.gov

Catalytic dehydrogenation is the most common method, employing transition metal catalysts at elevated temperatures. acs.org Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this purpose. rsc.orgrsc.org The reaction proceeds by the stepwise removal of hydrogen atoms from the hydroaromatic rings. Other catalysts, such as platinum, rhodium, and even non-metallic reagents like sulfur or selenium, can also effect this transformation, though often under harsher conditions. The choice of catalyst and reaction conditions can be critical for achieving high yields and avoiding side reactions. mdpi.comresearchgate.net Aerobic dehydrogenation methods, which use oxygen as the terminal oxidant, represent a more recent and environmentally conscious approach. nih.govnih.gov

Table 1: Common Conditions for Aromatization of Hydroaromatics

Catalyst/Reagent Typical Conditions Notes
Palladium on Carbon (Pd/C) High temperature (200-300 °C), often in a high-boiling solvent or neat Highly effective and common. Can sometimes be performed without external hydrogen acceptors. rsc.org
Platinum (Pt) High temperature, often on a support like alumina (B75360) or carbon Effective catalyst for dehydrogenation. researchgate.net
Sulfur (S) or Selenium (Se) High temperature (>250 °C), stoichiometric amounts Classical method, but can be harsh and produce toxic byproducts.
Aerobic Oxidation (e.g., Pd(II) catalysts) O₂ or air as oxidant, often in solvents like DMSO or toluene Milder, more environmentally friendly alternative. nih.govnih.gov

Derivatization via Silyl (B83357) Enol Ether Chemistry

Ketone derivatives of this compound, known as decalones, are valuable precursors for further functionalization. One of the most important transformations they undergo is the formation of silyl enol ethers. These compounds are versatile nucleophiles and key intermediates in many carbon-carbon bond-forming reactions. wikipedia.org

Silyl enol ethers are typically prepared by treating a decalone with a strong, non-nucleophilic base to form an enolate, which is then "trapped" with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). organic-chemistry.org The regiochemical outcome of this reaction—that is, which of the two possible enolates is formed from an unsymmetrical decalone—can be controlled by the reaction conditions. bham.ac.uk

Kinetic Control : Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) leads to the rapid and irreversible deprotonation at the less-hindered α-carbon. This forms the kinetic silyl enol ether, which has the less substituted double bond. core.ac.ukudel.edu

Thermodynamic Control : Using a weaker base at higher temperatures allows for equilibration between the possible enolates. Over time, the more stable, more substituted enolate will predominate, leading to the formation of the thermodynamic silyl enol ether. core.ac.ukudel.edu

Once formed, these silyl enol ethers can participate in a variety of reactions, most notably the Mukaiyama aldol addition, where they react with aldehydes or ketones in the presence of a Lewis acid (like TiCl₄) to form β-hydroxy carbonyl compounds. wikipedia.orgrsc.orgnih.gov This provides a powerful method for elaborating the this compound scaffold. organic-chemistry.orgchempedia.info

Table 2: Regioselective Formation of Silyl Enol Ethers from an Unsymmetrical Decalone

Control Type Conditions Product
Kinetic Strong, hindered base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF) Less substituted silyl enol ether (formed faster). udel.edu
Thermodynamic Weaker base (e.g., Et₃N) or protic solvent, Higher temperature, Longer reaction time More substituted silyl enol ether (more stable product). wikipedia.orgudel.edu

Cyclopropanation Reactions on this compound Scaffolds

The double bond within the this compound ring system can undergo cyclopropanation, a reaction that introduces a three-membered ring fused to the bicyclic framework. This transformation is valuable for creating complex, sterically demanding structures found in some natural products and pharmaceuticals. wikipedia.orgnih.gov

Several methods are available for cyclopropanation:

Simmons-Smith Reaction : This is a classic and reliable method that uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. organicreactions.orgresearchgate.net For this compound derivatives containing a hydroxyl group, the reagent can coordinate with the oxygen, directing the cyclopropanation to the same face of the molecule, a phenomenon known as syn-direction. organic-chemistry.org

Catalytic Cyclopropanation : Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective at promoting cyclopropanation using diazo compounds, such as ethyl diazoacetate, as the carbene source. researchgate.netnih.govnih.gov These methods are often very efficient, requiring only catalytic amounts of the metal complex. researchgate.net The choice of catalyst and ligands can influence the diastereoselectivity of the reaction.

The approach of the carbene or carbenoid to the double bond is influenced by the steric environment of the concave and convex faces of the this compound system, often leading to preferential formation of one diastereomer.

Table 3: Comparison of Cyclopropanation Methods for Alkenes

Method Reagents Key Features
Simmons-Smith CH₂I₂ + Zn(Cu) or Et₂Zn Stereospecific; compatible with many functional groups; can be directed by nearby hydroxyl groups. wikipedia.orgorganicreactions.orgorganic-chemistry.org
Catalytic (Diazo Compounds) N₂CHCO₂Et + Rh₂(OAc)₄ or Cu(I) triflate Catalytic in metal; high efficiency; stereoselectivity can be tuned with chiral ligands. researchgate.netnih.gov

Advanced Spectroscopic Characterization of Hexahydronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method used for the structural determination of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uobasrah.edu.iq

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the foundation for molecular structure identification. ruc.dk

In ¹H NMR, the chemical shift of a proton provides information about its electronic environment. Protons in different regions of a hexahydronaphthalene derivative—such as olefinic, aliphatic, or bridgehead protons—will resonate at characteristic frequencies. Furthermore, spin-spin coupling between adjacent protons, observed as splitting of signals, reveals connectivity. The magnitude of the coupling constant (J-value) is dependent on the dihedral angle between the coupled protons, which is crucial for determining the relative stereochemistry of substituents and the conformation of the rings.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. libretexts.org The number of distinct signals indicates the number of non-equivalent carbon atoms, offering insights into the molecule's symmetry. The chemical shifts of carbon signals distinguish between sp²-hybridized (olefinic and aromatic) and sp³-hybridized (aliphatic) carbons. ruc.dk Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

The combination of ¹H and ¹³C NMR data allows for a comprehensive analysis of the molecular structure. For instance, in a substituted 1,4-methanonaphthalene derivative, a type of functionalized this compound, specific resonance signals in both ¹H and ¹³C spectra can be assigned to individual nuclei within the complex polycyclic structure. arkat-usa.orgresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted this compound Derivative Based on data for 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. arkat-usa.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Observations
H-2 / H-35.97, 6.15133.4 (C-3)Vinyl proton signals show strong correlation, indicating adjacent positions on a double bond.
H-76.50131.3A distinct vinyl proton signal.
H-4a2.6649.1Bridgehead proton signal, assignment confirmed by long-range correlations.
H-8a-50.3Bridgehead carbon, assignment confirmed by correlation to H-8a.
C-6-148.9Aromatic carbon attached to the phenyl group, identified by its downfield shift and correlations.
C-ipso-140.0The carbon of the phenyl group directly attached to the this compound core.

2D NMR Techniques for Connectivity and Stereochemical Assignments

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are often essential for unambiguously solving complex structures. 2D NMR enhances the resolution of traditional 1D NMR by spreading the information across two dimensions, revealing correlations between nuclei.

Key 2D NMR experiments for analyzing this compound derivatives include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH or ³JHH). The resulting spectrum displays cross-peaks that connect coupled protons, allowing for the mapping of proton connectivity networks throughout the molecule's framework.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of directly attached carbons. It is invaluable for assigning carbon resonances based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying connectivity around quaternary carbons and for piecing together different fragments of the molecule.

Table 2: Application of 2D NMR Techniques for this compound Analysis

Technique Information Provided Example Application in this compound
COSY ¹H-¹H through-bond connectivityTracing the proton network within the saturated and unsaturated rings to establish the carbon skeleton.
HSQC ¹H-¹³C one-bond connectivityAssigning the ¹³C signal for each protonated carbon atom.
HMBC ¹H-¹³C long-range (2-3 bond) connectivityConnecting molecular fragments across quaternary carbons or heteroatoms.
NOESY ¹H-¹H through-space proximityDifferentiating between cis and trans isomers by observing spatial correlations between protons on the same or opposite faces of the ring system.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is used to determine the molecular weight and molecular structure of a compound. nist.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org This method is ideal for analyzing mixtures of volatile and thermally stable compounds like this compound and its derivatives. emerypharma.com6-napse.com

The process involves two main stages:

Gas Chromatography (GC): The sample mixture is injected into the GC, where it is vaporized. etamu.edu An inert carrier gas moves the vaporized components through a long, thin column. etamu.edu Separation occurs based on the compounds' different chemical properties, such as boiling point and polarity, which affect their interaction with the column's stationary phase. wikipedia.org Compounds with lower boiling points and weaker interactions travel through the column faster, resulting in different retention times. etamu.edu

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. etamu.edu The molecules are ionized, typically by electron ionization (EI), which causes them to fragment into a pattern of smaller, charged ions. The mass spectrometer then separates these fragments based on their m/z ratio, producing a mass spectrum that serves as a unique "fingerprint" for the compound. nist.gov

By comparing the obtained mass spectrum with a library of known spectra (like the NIST library), the identity of each component in the original mixture can be determined. emerypharma.com

Table 3: Hypothetical GC-MS Data for this compound Isomers

Isomer Hypothetical Retention Time (min) Key Mass Fragments (m/z)
cis-Hexahydronaphthalene10.2134 (M⁺), 105, 91, 79, 67
trans-Hexahydronaphthalene10.5134 (M⁺), 105, 91, 79, 67

Note: While the mass spectra may be very similar, the isomers can often be separated by their retention times.

High-Resolution Mass Spectrometry for Molecular Formula Determination (e.g., FT-ICR-MS)

While standard MS instruments measure the nominal mass (to the nearest whole number), high-resolution mass spectrometry (HRMS) can measure mass with extremely high accuracy, often to four or more decimal places. libretexts.orglibretexts.org This precision is possible because the actual mass of an atom is not an integer value (except for carbon-12, which is defined as 12.00000 amu). libretexts.orglibretexts.org

This high accuracy allows for the unambiguous determination of a compound's molecular formula. libretexts.orgnih.gov Different molecular formulas that have the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. libretexts.org For example, a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer can easily distinguish between such compounds. nih.govsemanticscholar.org

Table 4: Differentiating Molecular Formulas with HRMS

Molecular Formula Nominal Mass (amu) Exact Mass (amu)
C₁₀H₁₄ (this compound)134134.10955
C₉H₁₀O134134.07316
C₈H₆O₂134134.03678
C₇H₁₄N₂134134.11569

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where two or more stages of mass analysis are performed in sequence to gain more detailed structural information. wikipedia.orglongdom.org A common method involves collision-induced dissociation (CID). amazonaws.com

The general process is as follows:

MS1 (Precursor Selection): In the first stage, a specific ion of interest (the "precursor ion"), often the molecular ion (M⁺), is selected from the initial mass spectrum. wikipedia.org

Fragmentation: The selected precursor ions are passed into a collision cell, where they collide with an inert gas (like argon or nitrogen). unt.edu These collisions impart energy to the ions, causing them to break apart into smaller "product ions." amazonaws.com

MS2 (Product Ion Analysis): In the second stage, the product ions are analyzed by a second mass spectrometer, which generates a product ion spectrum. wikipedia.org

This product ion spectrum is characteristic of the structure of the precursor ion. By analyzing the fragmentation pathways—the specific neutral fragments that are lost to form the product ions—researchers can deduce the connectivity and structure of the original molecule. longdom.orgnih.gov This is particularly useful for distinguishing between isomers that may produce identical initial mass spectra but fragment in different ways due to their different structures. unt.edu

Table 5: Hypothetical MS/MS Fragmentation of a this compound Derivative

Precursor Ion (m/z) Collision Energy Major Product Ions (m/z) Inferred Neutral Loss
148 (e.g., Methylthis compound)20 eV133CH₃ (15 Da)
120C₂H₄ (28 Da)
105C₃H₇ (43 Da)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within this compound derivatives. The saturated bicyclic core of this compound primarily exhibits C-H and C-C bond vibrations. However, the introduction of functional groups in its derivatives gives rise to characteristic spectral fingerprints.

In the IR spectra of saturated hexahydronaphthalenes (decalins), the most prominent absorptions are associated with C-H stretching vibrations, which typically appear just below 3000 cm⁻¹. Theoretical calculations on cis-decalin confirm that these C-H stretching modes produce dominant, overlapping bands in this region. Additionally, CH₂ scissoring and twisting vibrations are observed in the 1500–1400 cm⁻¹ range, while C-C skeletal modes appear between 1200–1040 cm⁻¹.

Raman spectroscopy is complementary to IR, particularly for identifying non-polar bonds. For derivatives containing unsaturation, such as those found in dimer acids derived from fatty acids, a characteristic C=C stretching band is readily observed in the Raman spectrum at approximately 1655 cm⁻¹. This band is often weak or absent in the corresponding IR spectrum. Conversely, carbonyl (C=O) groups in these derivatives produce a very strong absorption in the IR spectrum around 1710 cm⁻¹, while this band can be weak or undetectable in the Raman spectrum.

The table below summarizes key vibrational frequencies observed in this compound and its derivatives.

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Notes
C-H Stretch (sp³ C-H)IR, Raman2850 - 3000Strong, often overlapping bands characteristic of the saturated hydrocarbon backbone.
CH₂ Scissoring/TwistingIR, Raman1400 - 1500Medium intensity bands associated with the bending motions of methylene (B1212753) groups in the rings.
C-C Skeletal ModesIR, Raman1040 - 1200A complex series of bands in the fingerprint region, sensitive to the overall molecular structure and conformation (cis/trans).
C=C Stretch (Alkene)Raman~1655A key indicator of unsaturation within a derivative. This mode is often strong in Raman but weak in IR. mdpi.compreprints.org
C=O Stretch (Carboxylic Acid/Ester)IR~1710A very strong absorption in the IR spectrum, confirming the presence of a carbonyl functional group. mdpi.compreprints.org
O-H Stretch (Alcohol)IR3200 - 3600 (broad)A strong, broad band indicating the presence of hydroxyl groups, for instance in dimer alcohols derived from this compound precursors. preprints.org
C-O Bending (Alcohol)IR~1057Confirms the presence of an alcohol functional group. preprints.org

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on both relative and absolute stereochemistry. springernature.comnih.gov For this compound derivatives, this technique can distinguish between cis- and trans-fused ring systems (relative stereochemistry) and determine the absolute configuration (R/S) at each stereocenter in chiral, enantiomerically pure samples.

The determination of relative stereochemistry is a routine outcome of a crystal structure analysis, as it reveals the spatial arrangement of all atoms relative to one another. For instance, crystal structures can clearly show whether the hydrogens at the bridgehead carbons are on the same side (cis-decalin) or opposite sides (trans-decalin) of the ring system. osti.gov

Determining the absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). nih.gov When the X-ray radiation used is near the absorption edge of a heavier atom (typically S, Cl, Br, or heavier) in the molecule, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l)—which would otherwise be identical. This difference, known as the Bijvoet difference, allows for the determination of the true, absolute structure of the molecule in the crystal. The Flack parameter is a refined value that indicates whether the determined stereochemistry is correct; a value close to 0 indicates a correct assignment, while a value near 1 suggests the inverted structure is correct. researchgate.net

The table below provides representative data from X-ray crystallographic analyses used to determine absolute configuration in complex chiral molecules, illustrating the principles applied to derivatives of this compound. researchgate.net

ParameterExample 1Example 2Description
Determined Configuration(5R, 1'R)(4S, 5R, 6S, 10S)The unambiguous assignment of R or S configuration at each chiral center.
Radiation SourceCu-KαCu-KαThe choice of X-ray wavelength is critical for inducing anomalous scattering.
Flack Parameter0.01(4)0.1(2)A value close to zero validates the assigned absolute configuration. The number in parentheses represents the standard uncertainty.

Other Advanced Spectroscopic and Analytical Techniques in this compound Research

Beyond the primary methods, other spectroscopic techniques provide crucial information in the study of this compound and its derivatives.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the parent this compound (decalin) shows a molecular ion (M⁺) peak, followed by a fragmentation pattern characteristic of alkanes. chemguide.co.uklibretexts.org This pattern is dominated by the loss of alkyl fragments, resulting in clusters of peaks separated by 14 mass units (-CH₂-). Common fragments include the loss of a methyl group (M⁺ - 15) or an ethyl group (M⁺ - 29). slideshare.net For derivatives, the fragmentation is directed by the functional groups, which stabilize the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptionally powerful for determining the stereochemistry of decalin systems. researchgate.net

Distinguishing Isomers: The cis and trans isomers of decalin are easily distinguished by ¹H and ¹³C NMR. The trans-decalin is a rigid, conformationally locked system, which gives a complex ¹H NMR spectrum with broad, overlapping signals at room temperature. osti.gov In contrast, cis-decalin undergoes rapid ring inversion, leading to time-averaged signals that appear sharp and less complex. osti.govmasterorganicchemistry.com

Advanced Techniques: Variable-temperature (VT) NMR studies can be used to measure the energy barrier of the ring-inversion process in cis-decalin. masterorganicchemistry.com Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for establishing relative stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding connectivity. wordpress.com Furthermore, long-range C-H coupling constants, observed as broadening or splitting of methyl signals, can help differentiate between cis and trans ring fusions in methylated decalin systems. blogspot.com

Theoretical and Computational Studies of Hexahydronaphthalene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical behavior of hexahydronaphthalene. These methods provide insights into molecular orbitals, bonding, and electron distribution.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on this compound and its derivatives have utilized DFT to analyze various properties. For instance, DFT calculations have been employed to study the adsorption of tetralin on zeolites, revealing that the adsorption mechanism involves π-stacking between the aromatic ring of tetralin and Brønsted acid sites tandfonline.com. The number of Brønsted acid sites was found to influence adsorption properties, with lower Si/Al ratios leading to stronger adsorption energies due to more Brønsted acid sites interacting with the aromatic ring tandfonline.com. DFT has also been used to explore the chemical bonding properties and aromaticity indexes of related compounds, providing a basis for understanding electron distribution and interactions shd-pub.org.rs. Furthermore, DFT calculations have been instrumental in understanding the dehydrogenation mechanisms of decalin to tetralin and naphthalene (B1677914) on metal catalysts, providing relative energy profiles for elementary steps researchgate.netrsc.org. These studies highlight DFT's capability in modeling reaction pathways and catalytic activities.

Ab Initio Methods (e.g., CIS, CASPT2) for Excited State Analysis

Ab initio methods, such as Configuration Interaction Singles (CIS) and Complete Active Space Perturbation Theory 2 (CASPT2), are employed for more detailed investigations, particularly for excited states. These methods are crucial for understanding electronic transitions and photophysical properties. For example, studies on related bicyclic dienes have used CIS and CASPT2 methods to interpret experimental electron energy-loss spectroscopy (EELS) data, determining the energies of low-lying singlet and triplet states researchgate.netacs.org. These calculations have shown that the splitting between π → π* singlet states is significantly larger than that for the corresponding triplet states, with through-bond interactions playing a dominant role in the triplet state splitting researchgate.netacs.org. CIS theory, specifically, is used to calculate excitation energies and oscillator strengths, representing the difference between ground and excited state energies wavefun.comgaussian.com. Time-dependent DFT (TD-DFT) is another method used for excited state calculations, often providing results comparable to CIS for certain properties caltech.edusharif.edu. These ab initio approaches are vital for a deeper understanding of the electronic excitations in molecules like this compound.

Conformational Analysis and Energy Landscapes of this compound Isomers

The conformational analysis of this compound and its isomers is essential for understanding their stability and reactivity. Molecules can exist in various spatial arrangements (conformers), and computational methods are used to map their energy landscapes. While specific computational studies detailing this compound isomers' energy landscapes are not extensively detailed in the provided search results, general principles of conformational analysis apply. For instance, the study of cyclohexane (B81311) conformations (chair vs. boat) demonstrates how steric hindrance and angle strain influence energy, with chair conformations generally being more stable fiveable.meupenn.edu. In larger ring systems, avoidance of transannular nonbonded interactions becomes paramount in dictating conformational preferences princeton.edu. The this compound structure, with its fused saturated and unsaturated rings, presents a complex conformational profile that can be explored using molecular mechanics (MM) or DFT methods to identify low-energy conformers and their interconversion pathways. Computational studies on related molecules, such as lovastatin, have shown that this compound rings exhibit minimal conformational change when transitioning from gas phase to crystal structure, indicating a degree of rigidity whiterose.ac.uk.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, aiding in their characterization and identification.

Computational NMR and UV-Vis Spectra Prediction

The prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra using computational methods provides critical data for experimental validation. Density Functional Theory (DFT) is frequently employed for these predictions. For example, DFT calculations have been used to determine optimized molecular geometries, UV-Vis spectroscopic parameters, and HOMO-LUMO energies, which are then compared with experimental data sharif.eduresearchgate.netmdpi.com. TD-DFT, in particular, is utilized to simulate electronic spectra, providing insights into absorption maxima and electronic transitions, often attributed to π-π* excitations caltech.edusharif.eduresearchgate.net. While specific computational NMR spectra predictions for this compound are not explicitly detailed in the provided snippets, it is a standard application of DFT and other quantum chemical methods, where calculated chemical shifts and coupling constants are compared to experimental NMR data. The accuracy of these predictions is often enhanced by using appropriate basis sets, such as 6-311++G, which can improve results, particularly in the visible spectral region sharif.edu.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, especially DFT, plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. These studies help in understanding reaction pathways, transition states, and energy barriers. For instance, DFT calculations have been used to investigate the mechanism of hydrogen donation and transfer in tetralin during direct coal liquefaction, identifying that the concerted mechanism is dominant and that the α-H atoms (C1–H and C4–H) have the highest probability of being donated first due to lower reaction barriers semanticscholar.org. DFT has also been applied to study the catalytic dehydrogenation of decalin to tetralin and naphthalene on Pd and Pt catalysts, revealing differences in favored reaction pathways and catalytic activities based on metal characteristics researchgate.netrsc.org. Computational studies can also provide detailed information about reaction mechanisms by identifying transition states and analyzing the intrinsic reaction coordinate, offering insights into factors influencing reaction rates and selectivity numberanalytics.comumich.edumdpi.com.

Synthesis and Chemical Biology of Hexahydronaphthalene Derivatives

Design and Synthesis of Substituted Hexahydronaphthalenes

The construction of the hexahydronaphthalene core can be achieved through several strategic synthetic reactions, each offering distinct advantages in terms of stereocontrol and functional group tolerance. Key methods include cycloaddition reactions and annulation strategies.

The Diels-Alder reaction is a powerful and widely used method for constructing the six-membered rings inherent to the this compound skeleton. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org The reaction's utility is enhanced by its predictability in stereochemical outcomes, often favoring the kinetically controlled endo product. organic-chemistry.org A notable variant is the hexadehydro-Diels-Alder (HDDA) reaction, which employs alkynes and diynes to generate a benzyne (B1209423) intermediate that can be trapped to form highly functionalized aromatic systems. wikipedia.org For instance, the core structure of certain this compound analogs has been prepared via a Diels-Alder reaction between a dihydrobenzaldehyde derivative and a silyloxydiene under thermal conditions. nih.gov

Another cornerstone in the synthesis of fused six-membered rings is the Robinson annulation . wikipedia.orgmasterorganicchemistry.com This reaction sequence combines a Michael addition with an intramolecular aldol (B89426) condensation to form an α,β-unsaturated ketone within a new cyclohexane (B81311) ring. wikipedia.orguoc.gr The process begins with the conjugate addition of an enolate (from a ketone) to an α,β-unsaturated ketone (like methyl vinyl ketone), which creates a 1,5-diketone intermediate. masterorganicchemistry.com This intermediate then undergoes an intramolecular aldol condensation to close the ring, followed by dehydration to yield the final annulated product. masterorganicchemistry.comuoc.gr The Wieland-Miescher ketone, a classic product of Robinson annulation, serves as a vital building block in the synthesis of steroids and other complex molecules. wikipedia.org

Stereoselectivity is a critical aspect of synthesizing biologically active hexahydronaphthalenes. Methods for achieving stereoselective synthesis include using chiral starting materials, employing chiral catalysts, or exploiting substrate-controlled diastereoselectivity. acs.org For example, samarium diiodide-promoted reductive cyclization of specific γ-aryl ketones has been used to access 7-siloxy-substituted this compound derivatives stereoselectively. thieme-connect.com Similarly, photooxygenation of 1,2,3,4,5,8-hexahydronaphthalene (B13829486) using singlet oxygen in an ene reaction has been studied to understand the factors governing regioselectivity. metu.edu.tr

Table 1: Key Synthetic Methodologies for this compound Core
Reaction TypeDescriptionKey FeaturesReference
Diels-Alder ReactionA [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.High stereospecificity, powerful for ring formation. wikipedia.orgorganic-chemistry.org
Robinson AnnulationA tandem reaction involving a Michael addition followed by an intramolecular aldol condensation.Forms a new six-membered ring with an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com
Samarium Diiodide Promoted CyclizationReductive cyclization of γ-aryl ketones to form substituted hexahydronaphthalenes.Allows for stereoselective access to highly substituted derivatives. thieme-connect.com

This compound as a Core Scaffold in Natural Product Analogs

The this compound ring system is a privileged scaffold found in numerous natural products, providing a rigid framework essential for their biological activity. mdpi.com This structure is particularly prominent in cholesterol-lowering statin drugs and various terpenoids. The stereochemically complex arrangement of substituents on this fused ring system is crucial for specific binding interactions with protein targets. mdpi.com

The statin family of HMG-CoA reductase inhibitors represents one of the most significant classes of pharmaceuticals, and the this compound moiety is a defining feature of the first generation of these drugs. google.comtjnpr.org

Compactin (Mevastatin) and Lovastatin are natural products that feature a complex, highly substituted this compound ring system. rjpbcs.comnih.gov The synthesis of this core has been a major challenge, driving the development of new enantioselective strategies. researchgate.netcollectionscanada.ca One approach to the this compound nucleus of compactin involves constructing the second six-membered ring onto a pre-existing chiral cyclohexanone (B45756) derivative using a four-carbon annulating agent. researchgate.net

Simvastatin , a semi-synthetic derivative of lovastatin, also contains the characteristic this compound core. google.comnih.gov Its synthesis involves the chemical modification of the side chain of lovastatin, while retaining the core bicyclic structure. google.comresearchgate.net The this compound portion acts as a hydrophobic backbone crucial for binding to the HMG-CoA reductase enzyme. mdpi.comnih.gov

In contrast, Atorvastatin (Lipitor) is a fully synthetic statin that diverges from the classic structure. rjpbcs.comsubstack.com Medicinal chemistry efforts led to the replacement of the this compound ring system with other lipophilic groups, such as a pentasubstituted pyrrole (B145914) core, while retaining the essential pharmacophore that mimics the HMG-CoA substrate. substack.comrug.nl This structural modification highlights the evolution of drug design, where the function of a complex natural product scaffold can be replicated by a more synthetically accessible, non-chiral heterocyclic system. mdpi.com

Table 2: this compound Moiety in Statin Drugs
StatinOriginThis compound CoreReference
Compactin (Mevastatin)Natural ProductPresent google.comnih.gov
SimvastatinSemi-syntheticPresent google.comnih.gov
Atorvastatin (Lipitor)Fully SyntheticAbsent (replaced by pyrrole core) substack.comrug.nl

The this compound scaffold is also a common structural element in sesquiterpenoids and diterpenoids. Synthetic efforts in this area often focus on recreating or modifying this core to study structure-activity relationships or to develop novel therapeutic agents. For example, a library of sesquiterpenoid analogs based on a substituted this compound scaffold was synthesized and evaluated for inhibitory activity against the Mcl-1 protein, a target in cancer therapy. nih.gov The synthesis of these analogs was achieved through a Diels-Alder reaction to construct the core, followed by functional group manipulations to generate diversity. nih.gov Stereospecific synthesis of substituted hexahydronaphthalenes has also been applied to the total synthesis of sesquiterpenoids like β-eudesmol. acs.org

Fused Heterocyclic Derivatives

Fusing heterocyclic rings to the this compound scaffold is a strategy used to modulate the physicochemical and pharmacological properties of the parent molecule. This approach can introduce new hydrogen bonding sites, alter polarity, and create novel three-dimensional shapes for interaction with biological targets.

Azoles, such as imidazoles and triazoles, are five-membered heterocyclic rings containing at least one nitrogen atom. They are important pharmacophores found in many antifungal and anticancer agents. ijraset.com The synthesis of azole-substituted derivatives often starts from tetralone precursors, which are closely related to hexahydronaphthalenes. nih.gov

Research has focused on synthesizing tetralones and tetralins bearing imidazolyl or triazolyl substituents for evaluation as inhibitors of cytochrome P450 enzymes. nih.gov For example, 7-methoxy-2-(imidazol-4-ylmethylene)-1-tetralone was identified as a potent and selective inhibitor of P450 aromatase, an enzyme involved in estrogen-dependent cancers. The synthesis involved the condensation of a tetralone precursor with an appropriate imidazole-containing aldehyde. Subsequent reduction and modification of this scaffold yielded a range of derivatives with varying inhibitory profiles against different P450 enzymes. nih.gov These studies demonstrate how the combination of a this compound-like core with an azole moiety can lead to potent and selective enzyme inhibitors.

Catalysis in the Chemistry of Hexahydronaphthalene

Catalytic Hydrogenation/Dehydrogenation Processes

The reversible hydrogenation and dehydrogenation involving hexahydronaphthalene are critical multi-stage processes. These reactions are part of the broader conversion pathway between naphthalene (B1677914) (a fully aromatic hydrocarbon) and decalin (a fully saturated hydrocarbon), where this compound exists as a key intermediate.

Hydrogenation: The catalytic hydrogenation of naphthalene to produce saturated compounds like decalin involves several steps, with tetralin and various isomers of this compound as intermediates. youtube.com This process is typically exothermic. For instance, studies on naphthalene hydrogenation using NiMo/Al2O3 and CoMo/Al2O3 catalysts show that as reaction temperature increases from 210 to 300 °C, the rate of hydrogenation increases. However, further temperature increases can lead to a decrease in conversion, indicating an optimal temperature range for the reaction. mdpi.com The process involves the addition of hydrogen across the double bonds of the aromatic rings. wikipedia.org The complete hydrogenation of naphthalene ultimately yields decalin (C₁₀H₁₈). youtube.com

Dehydrogenation: The reverse process, catalytic dehydrogenation, is endothermic and often performed at high temperatures. rsc.org This reaction is crucial for releasing stored hydrogen, making compounds like decalin and its partially hydrogenated derivatives (including this compound) viable liquid organic hydrogen carriers (LOHC). nih.gov The dehydrogenation of decalin proceeds via intermediates like tetralin, and by extension, this compound, to ultimately form naphthalene and release hydrogen gas. rsc.org For example, the dehydrogenation of tetralin is utilized to supply hydrogen in situ for the catalytic upgrading of heavy oils. mdpi.com

The general scheme for these reversible reactions can be represented as: X-H₂ₙ ↔ X + nH₂ Where X represents the aromatic hydrocarbon and X-H₂ₙ is the corresponding saturated naphthenic molecule. nih.gov

Table 1: Gaseous Products from Naphthalene Hydrogenation and Tetralin Dehydrogenation

This table is based on data from experiments conducted at 300 °C using a NiMo catalyst. mdpi.com The data highlights the release of hydrogen during the dehydrogenation of a related hydronaphthalene compound.

ProcessReactantGaseous ProductsHydrogen Content (%)
HydrogenationNaphthaleneHydrogen, Methane, Ethane, Propane, Butane99.8
DehydrogenationTetralinHydrogen, Methane, Ethane, Propane, Butane20.0

Homogeneous and Heterogeneous Catalysis in this compound Transformations

Both homogeneous and heterogeneous catalysts are employed in the transformation of hydronaphthalenes, each offering distinct advantages and disadvantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. wikipedia.org These catalysts are often organometallic complexes. wikipedia.org They are known for their high selectivity and well-defined active sites, which allows for detailed mechanistic studies and rational catalyst design. wikipedia.orgst-andrews.ac.uk While large-scale industrial hydrogenations often rely on heterogeneous catalysts, fine chemical synthesis frequently utilizes homogeneous catalysts. wikipedia.org Examples of reactions where homogeneous catalysts are used include hydrogenations, carbonylations, and oxidations. wikipedia.org Polynuclear metal clusters have also been explored for complex transformations in homogeneous solutions. dtu.dk

Heterogeneous Catalysis: Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.org This is the dominant approach in the petroleum and chemical industries. nih.gov A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, a crucial factor for industrial applications. mdpi.com For naphthalene and its derivatives, common heterogeneous catalysts include metals like palladium (Pd), platinum (Pt), nickel (Ni), and cobalt (Co), often supported on materials like alumina (B75360) (Al₂O₃) or carbon. mdpi.comrsc.org These catalysts have been extensively studied for hydrogenation and dehydrogenation reactions relevant to heavy oil upgrading. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants in the same phase (e.g., solution) wikipedia.orgCatalyst and reactants in different phases (e.g., solid catalyst, liquid reactant) wikipedia.org
Selectivity Often higher and more tunable wikipedia.orgCan be less selective, but can be engineered for high selectivity mdpi.com
Catalyst Separation Difficult, requires processes like distillation or extraction st-andrews.ac.ukEasy, typically by simple filtration mdpi.com
Mechanistic Understanding Easier to study and characterize active sites wikipedia.orgst-andrews.ac.ukMore complex due to surface heterogeneity
Industrial Application Common in fine chemical and pharmaceutical synthesis wikipedia.orgWidespread in large-scale petroleum and chemical processing nih.gov

Development of Novel Catalysts for this compound Chemistry

The quest for more efficient, selective, and sustainable chemical processes drives the continuous development of new catalysts.

Recent innovations include heterogeneous geminal atom catalysts (GACs), which feature two metal cores that can work in concert. For example, a catalyst with two copper ions supported on polymeric carbon nitride (PCN) has been developed. The specific structure allows the two copper ions to function as a single unit, enhancing efficiency in chemical reactions like cross-coupling. sciencedaily.com Such designs aim to promote greener and more sustainable manufacturing processes. sciencedaily.com

In the realm of homogeneous catalysis, metal-ligand cooperation is a key area of development. mdpi.com Pincer complexes, for instance, feature ligands that are not just passive scaffolds but actively participate in the catalytic cycle through processes like aromatization and dearomatization. This cooperation between the metal center and the ligand can facilitate the activation of small molecules like hydrogen, leading to highly efficient catalysts for hydrogenation and dehydrogenation. mdpi.com

Another approach involves combinatorial screening, a high-throughput technique used to rapidly discover active catalysts. For example, laser-induced fluorescence imaging has been used to screen libraries of binary and ternary metal oxide catalysts (e.g., V-Sn-Mo-O) for the selective oxidation of naphthalene. This method allows for the rapid identification of optimal catalyst compositions from a large number of candidates. nih.gov

Understanding Structure-Activity Relationships in Catalytic Processes

Understanding the relationship between a catalyst's structure and its performance (activity, selectivity, and stability) is fundamental to designing better catalysts. researchgate.net

For the dehydrogenation of decalin to naphthalene, a process involving this compound intermediates, density functional theory (DFT) calculations combined with experimental studies have shown distinct behaviors for Pd and Pt catalysts. rsc.org These studies revealed that the conversion of decalin to tetralin is energetically more favorable on a Pt catalyst. In contrast, the subsequent dehydrogenation of tetralin to naphthalene is more facile over a Pd catalyst. rsc.org This difference in catalytic activity and selectivity is attributed to the distinct structural and chemical characteristics of the two metals. rsc.org

These structure-activity relationship studies help elucidate how the catalyst's surface geometry and electronic properties influence the adsorption of reactants, the stability of intermediates, and the energy barriers for elementary reaction steps. researchgate.net By correlating surface composition and structure with catalytic activity, researchers can develop models that predict the performance of different catalyst formulations, accelerating the discovery of more efficient catalysts. researchgate.net For example, studies on chiral cyclopropenimines as catalysts have highlighted the critical importance of specific substituents (like dicyclohexylamino groups) in controlling both the reaction rate and the enantioselectivity. researchgate.netrsc.org

Chemical Degradation Pathways and Stability Studies Academic Focus

Thermal Decomposition Mechanisms of Hexahydronaphthalene Compounds

This compound, particularly its decalin isomers, exhibits high thermal stability, which is a desirable characteristic for its use in high-temperature applications such as jet fuels and as a coolant. acs.org However, at elevated temperatures, it undergoes thermal decomposition, or pyrolysis. The mechanisms of this decomposition have been investigated through both experimental and theoretical studies.

The initiation of thermal cracking of decalin primarily involves two main pathways: carbon-carbon bond cleavage and hydrogen abstraction. acs.orgacs.orgnih.gov The C9-C10 bond, which is the bridgehead bond in the decalin structure, is a common site for cleavage. acs.orgacs.org This initial bond scission leads to the formation of biradicals that can undergo further reactions. acs.org

Subsequent reactions involve a series of complex steps including isomerization and further C-C bond scissions, leading to the formation of a variety of smaller hydrocarbon products. acs.orgdaneshyari.com Kinetic analyses have identified several primary monoaromatic species as major products of decalin pyrolysis under certain conditions. These include benzene (B151609), toluene, and xylene. acs.orgnih.gov Other aromatic products such as styrene and ethylbenzene have also been identified. acs.orgnih.gov The formation of these aromatic compounds indicates that dehydrogenation is a significant process in the thermal decomposition of this compound.

Experimental studies on the thermal cracking of decalin in a steam pyrolysis environment have confirmed the formation of aromatics like benzene, toluene, and styrene. acs.org The interconversion between the cis and trans isomers of decalin has also been observed under near-critical and supercritical conditions. acs.orgacs.org

Table 1: Major Products Identified in the Thermal Decomposition of Decalin

ProductChemical FormulaFormation Pathway Highlight
BenzeneC6H6Ring-opening and dehydrogenation reactions
TolueneC7H8Identified as a major product in pyrolytic conditions acs.org
XyleneC8H10Identified as a major product in pyrolytic conditions acs.org
StyreneC8H8Measured in experimental steam pyrolysis studies acs.org
EthylbenzeneC8H10Identified as a primary monoaromatic species acs.org

Oxidative Degradation Processes

The oxidation of this compound is a critical consideration, especially in the context of its use as a solvent or fuel where it is exposed to air, often at elevated temperatures. The process of oxidation can lead to the formation of undesirable byproducts and can affect the performance and stability of the material.

The oxidation of decalin by molecular oxygen is a complex process. cdnsciencepub.com The initial steps involve the abstraction of a hydrogen atom from the decalin molecule to form a decalyl radical. daneshyari.com These radicals can then react with oxygen to form peroxy radicals, which are key intermediates in the oxidation chain reaction. These peroxy radicals can then abstract hydrogen from other decalin molecules, propagating the chain reaction and leading to the formation of hydroperoxides. Decalin is known to form explosive hydroperoxides upon storage in the presence of air. wikipedia.org

The decomposition of these hydroperoxides can lead to a variety of oxygenated products, including alcohols, ketones, and aldehydes. nih.gov Further oxidation can result in ring-opening and the formation of carboxylic acids. nih.gov Studies on the ozonolysis of decalin have shown that the reaction leads to the formation of carboxylic acids, ketones/aldehydes, and alcohols, with a conversion of decalin exceeding 50% under certain conditions. nih.gov

The rate of oxidation is influenced by factors such as temperature, oxygen concentration, and the presence of initiators or inhibitors. Studies on the oxidation of trans-decalin at 100°C have shown that the rate of oxygen retention is independent of the oxygen concentration but dependent on the decalin concentration. cdnsciencepub.com

Table 2: Key Intermediate and Final Products in the Oxidative Degradation of Decalin

Product TypeExamplesSignificance
HydroperoxidesDecalyl hydroperoxideKey intermediates in the oxidation process; can be explosive wikipedia.org
Alcohols-Intermediate products of ozonolysis nih.gov
Ketones/Aldehydes-Intermediate products of ozonolysis nih.gov
Carboxylic Acids-Final products of ozonolysis, indicating ring cleavage nih.gov

Hydrolytic Stability and pH-Dependent Transformations

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This degradation pathway is common for compounds containing functional groups such as esters, amides, and acetals.

This compound is a nonpolar hydrocarbon composed solely of carbon and hydrogen atoms, and it lacks any hydrolyzable functional groups. The carbon-carbon and carbon-hydrogen bonds in its structure are strong and not susceptible to attack by water under normal environmental pH and temperature conditions.

Consequently, this compound is considered to be hydrolytically stable. It does not undergo pH-dependent transformations in aqueous solutions. Its low water solubility further limits its interaction with water, making hydrolysis even less likely. This high degree of hydrolytic stability is a key characteristic of saturated hydrocarbons.

Historical Context and Evolution of Research on Hexahydronaphthalene

Early Explorations of Condensed Ring Systems

The exploration of condensed ring systems gained momentum in the 19th century, paralleling the burgeoning understanding of organic structures. Naphthalene (B1677914), the parent compound of hexahydronaphthalene, was identified in the early 1820s from the distillation of coal tar wikipedia.org. Its chemical formula was determined by Michael Faraday in 1826, and its structure, comprising two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and later confirmed wikipedia.org. This foundational work on naphthalene established the importance of polycyclic aromatic hydrocarbons (PAHs) within organic chemistry.

The study of fused ring systems, such as decalin (1,2,3,4,5,6,7,8-octahydronaphthalene), a fully hydrogenated form of naphthalene, became crucial for understanding stereochemistry and conformational analysis. Decalin's distinct cis and trans isomers provided pivotal demonstrations of the conformational complexities of fused cyclohexane (B81311) rings, influencing the broader understanding of alicyclic chemistry libretexts.orgmasterorganicchemistry.com. This compound, as a partially hydrogenated naphthalene, occupies a critical intermediate position in this historical progression, bridging the gap between fully aromatic and fully saturated fused ring systems.

Milestone Syntheses and Structural Confirmations

The primary route to this compound has historically been the catalytic hydrogenation of naphthalene. The development of hydrogenation as a synthetic tool owes much to the pioneering work of Paul Sabatier, whose systematic studies on catalytic hydrogenation, particularly using nickel catalysts, earned him the Nobel Prize in Chemistry in 1912 elsevier.eswiley-vch.de. This established a fundamental method for reducing aromatic systems, including naphthalene, to their hydrogenated counterparts wikipedia.orgwikipedia.org.

A significant synthetic development for this compound derivatives was the Darzens tetralin synthesis, introduced by Auguste Georges Darzens around 1926. This reaction utilizes intramolecular electrophilic aromatic substitution to form tetralin derivatives, showcasing an early method for targeted synthesis of this ring system wikipedia.orgwikidoc.org.

While specific historical accounts detailing the singular structural confirmation of this compound itself are less prominent than those for naphthalene or decalin, its structure was established through the rigorous application of organic chemistry techniques prevalent during the era of its synthesis. Procedures for obtaining pure tetralin, such as those described by George and Robertson in 1946, indicate that its isolation and characterization were well-understood, relying on established methods of purification and analysis orgsyn.org. The understanding of its structure was inherently linked to the advancements in spectroscopic methods and chemical reasoning that characterized 20th-century organic chemistry.

Emergence of this compound as a Synthetic Target in Organic Chemistry

This compound (tetralin) emerged as a significant compound not only due to its synthesis but also for its role as a model system and a practical chemical entity. Its historical importance is underscored by its utility as a hydrogen-donor solvent in processes like coal liquefaction, where it facilitates the solubilization of coal components wikipedia.orgwikipedia.orgosti.gov. This application highlighted its chemical reactivity and its capacity to transfer hydrogen, making it a subject of study in applied chemistry and chemical engineering.

Furthermore, the study of tetralin derivatives has contributed to the development of organic reaction mechanisms, serving as a platform for understanding reactivity patterns within fused bicyclic systems solubilityofthings.com. As synthetic organic chemistry advanced, this compound and its derivatives became targets for exploring new methodologies, including the development of asymmetric hydrogenation techniques, which built upon the foundational hydrogenation reactions wiley-vch.dersc.org. The Darzens synthesis, mentioned earlier, also marks its emergence as a specific target for synthetic strategy development wikipedia.orgwikidoc.org. Its role as a model compound in coal chemistry, in particular, has solidified its place in the historical research landscape, providing insights into complex chemical processes osti.gov.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Complex Hexahydronaphthalene Structures

The construction of the this compound core, particularly with complex stereochemistry and substitution patterns, remains an active area of research. Modern synthetic efforts are moving beyond classical methods to embrace more efficient and elegant strategies.

One promising approach involves the use of cascade reactions , where a series of bond-forming events occur in a single operation. For instance, acid-promoted cascade reactions of 4H-chromenes with propargylic alcohols have been shown to yield this compound structures. researchgate.net This method proceeds through a Meyer-Schuster type rearrangement and subsequent intramolecular cyclization.

Cyclization reactions are fundamental to forming the bicyclic this compound system and represent a powerful tool for rapidly assembling complex molecular scaffolds. nih.gov Researchers are exploring various modalities to trigger these transformations, including thermal, microwave-assisted, acid-catalyzed, and photochemical methods. nih.gov For example, boron trifluoride diethyl etherate has been effectively used to promote the cyclization of certain precursors at low temperatures, demonstrating good functional group tolerance and high yields. nih.gov

Another key strategy is the use of multi-component reactions (MCRs) . These reactions are highly efficient as they combine three or more starting materials in a single pot to form a complex product, often with high atom economy and environmental benefits. researchgate.net One-pot, four-component reactions in aqueous media have been developed for the synthesis of highly substituted polyhydronaphthalene derivatives, offering advantages such as short reaction times and operational simplicity. researchgate.net

The table below summarizes some advanced synthetic approaches for constructing complex this compound structures.

Methodology Key Features Example Catalyst/Reagent Advantages
Acid-Promoted Cascade ReactionSequential reactions in one pot initiated by an acid.p-Toluene sulfonic acid (p-TSA)High efficiency, complexity generation. researchgate.net
Intramolecular Diels-AlderFormation of the bicyclic system via a [4+2] cycloaddition.Heat, Microwave irradiationRapid construction of the core structure. nih.gov
Electrophilic CyclizationCyclization triggered by an electrophile.Sulfur-mediated reagentsIncorporation of functional groups during cyclization. nih.gov
Multi-Component ReactionCombination of three or more reactants in a single step.N/A (reaction design)High atom economy, operational simplicity, environmentally benign. researchgate.net

Exploration of Novel Chemical Transformations and Reactivity

Beyond the synthesis of the core structure, researchers are investigating new ways to functionalize and modify the this compound scaffold. This includes exploring novel elimination reactions to introduce unsaturation and create aryldihydronaphthalene derivatives, which are prevalent in many natural products and bioactive compounds. nih.govrsc.orgnih.gov For example, acetic acid has been used to promote the intramolecular elimination of alcohols to yield these derivatives. nih.gov

A particularly innovative area is the synthesis of heteroatom-containing this compound analogues. The isosteric replacement of a carbon-carbon bond with a boron-nitrogen (BN) bond can dramatically alter the electronic properties of the molecule, introducing polarity and creating new avenues for applications in medicinal chemistry and materials science. The synthesis of a BN-naphthalene core highlights the potential for creating novel molecular frameworks with unique reactivity and properties.

The development of new catalytic systems is also crucial for uncovering novel transformations. The use of zinc triflate (Zn(OTf)2) as a catalyst in certain synthetic routes showcases the ongoing effort to find milder and more efficient reagents to effect desired chemical changes on the this compound system. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing deeper insights into molecular systems. renewablematter.eu While historically reliant on costly and time-consuming experimental or computational methods like Density Functional Theory (DFT), researchers can now leverage ML models to predict molecular properties with remarkable speed and accuracy. research.google

In the context of this compound research, AI and ML can be applied in several ways:

Property Prediction: ML models, such as Message Passing Neural Networks (MPNNs) and those implemented in platforms like Chemprop, can be trained on existing data to predict a wide range of physicochemical properties for novel this compound derivatives. research.googlenih.gov This can rapidly screen potential candidates for specific applications without the need for initial synthesis and testing. mit.educhemrxiv.org

Reaction Optimization and Prediction: AI can be used to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. dp.tech This accelerates the development of the advanced synthetic methodologies discussed in section 10.1. IBM's RXN for Chemistry platform is an example of an AI tool that can assist in synthesis planning, including for biocatalyzed reactions which are becoming more relevant for green chemistry. ibm.com

Materials Discovery: By learning from vast datasets of known materials, ML algorithms can identify promising new this compound-based structures for applications in areas like organic electronics or catalysis. renewablematter.euaalto.fi This data-driven approach can significantly shorten the timeline for the discovery of new functional materials. jetir.org

The table below outlines the potential impact of AI and ML on this compound research.

AI/ML Application Description Potential Impact
Property PredictionUsing trained models to forecast physicochemical and biological properties of new derivatives.Rapid screening of virtual libraries, reducing experimental costs and time. research.googlemit.edu
Synthesis PlanningPredicting reaction outcomes and suggesting optimal synthetic pathways.Accelerating the discovery of efficient synthetic routes for complex targets. dp.techibm.com
De Novo DesignGenerating novel molecular structures with desired properties.Designing functionally tuned this compound systems for specific applications. dp.tech
Spectroscopic AnalysisAssisting in the interpretation of complex spectral data for structure elucidation.Improving the accuracy and efficiency of characterizing new compounds. aalto.fi

Development of Functionally Tuned this compound Systems for Advanced Chemical Applications

The rigid, three-dimensional scaffold of this compound makes it an excellent building block for creating functionally tuned systems for a variety of advanced applications. By strategically modifying the core structure with different functional groups, researchers can fine-tune its electronic, optical, and biological properties.

Aryldihydronaphthalene derivatives, which can be accessed from this compound precursors, are of significant interest due to their presence in numerous natural products and bioactive compounds. rsc.orgnih.gov This makes the this compound framework a key intermediate in the synthesis of potential new therapeutic agents.

In materials science, the incorporation of this compound units into polymers or molecular frameworks could lead to materials with novel properties. The development of BN-isosteres of naphthalene (B1677914) points towards the potential for creating new types of organic semiconductors or materials for energy and catalysis. springernature.com The ability to create complex, well-defined three-dimensional structures is crucial for applications in catalysis, where the shape and electronic environment of the catalyst's active site are paramount. springernature.com The ongoing development of advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, coupled with computational modeling, is essential for understanding the structure-property relationships in these complex systems and guiding the design of new, functionally optimized materials. longdom.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing hexahydronaphthalene derivatives, and how are their structural configurations verified?

  • Answer : this compound derivatives are typically synthesized via multi-step organic reactions, such as cycloaddition or catalytic hydrogenation. Structural verification employs techniques like nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and X-ray crystallography for absolute configuration determination. For example, substituted hexahydronaphthalenes are synthesized using scaffold-based approaches to optimize binding affinity in protein inhibition studies .

Q. How can researchers systematically assess the toxicity of this compound in preclinical studies?

  • Answer : Toxicity evaluations follow frameworks outlined in toxicological profiles, including inhalation, oral, and dermal exposure routes in animal models. Key endpoints include hepatic, renal, and respiratory effects. Studies must adhere to inclusion criteria (e.g., species, exposure duration) and undergo risk-of-bias assessment using criteria like indirectness (e.g., animal-to-human relevance) and publication bias .

Q. What literature search strategies are effective for compiling studies on this compound's environmental or health impacts?

  • Answer : Use structured query strings combining CAS numbers, MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and synonyms (e.g., "Tetrosin MNLF"). Databases like PubMed, TOXCENTER, and grey literature (e.g., dissertations, agency reports) should be prioritized. Queries should filter for endpoints such as "hematological effects" or "gene expression" to align with research objectives .

Advanced Research Questions

Q. How can computational docking experiments validate this compound derivatives as inhibitors of anti-apoptotic proteins like MCL-1?

  • Answer : Derivatives are screened for binding groove engagement using molecular docking software (e.g., AutoDock Vina). Activity is confirmed via in vitro assays measuring disruption of protein complexes (e.g., MCL-1/BIM BH3). Potency is correlated with structural features like isopropyl or methyl substituents, as seen in sesquiterpenoid-based inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.